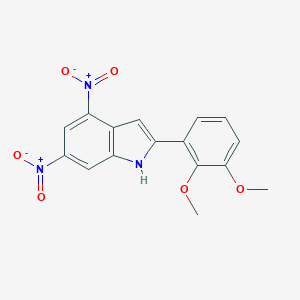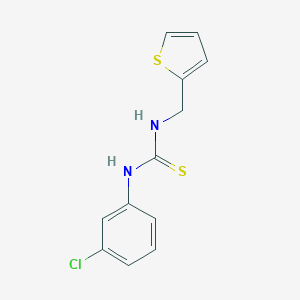![molecular formula C17H16N4O2S B449522 3-[2-(1H-Indol-3-yl)ethyl]-1-(4-nitrophenyl)thioharnstoff CAS No. 362502-77-0](/img/structure/B449522.png)
3-[2-(1H-Indol-3-yl)ethyl]-1-(4-nitrophenyl)thioharnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea” is a compound that contains an indole nucleus. Indole is a significant heterocyclic system in natural products and drugs . The compound has a molecular formula of C11H13N3S . It is also known as “[2-(1H-Indol-3-yl)-ethyl]-thiourea” and has a CAS Number of 312751-53-4 .
Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 448.3±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 70.7±3.0 kJ/mol and a flash point of 224.9±29.3 °C .
Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
Thioharnstoff-Derivate sind dafür bekannt, eine breite Palette biologischer Aktivitäten aufzuweisen und werden oft als Pharmakophore in der Medikamentenentwicklung eingesetzt. Sie interagieren mit Proteinen und Rezeptor-Zielen, was sie für die Entwicklung neuer Medikamente wertvoll machen könnte .
Landwirtschaftliche Chemie
In der Landwirtschaft dienen Thioharnstoffe als Insektenwachstumsregulatoren, Antimykotika und Herbizide. Die untersuchte Verbindung könnte aufgrund ihrer strukturellen Ähnlichkeit mit anderen aktiven Thioharnstoffen potenzielle Anwendungen in diesen Bereichen haben .
Korrosionsschutz
Thioharnstoffe und ihre Derivate können als Korrosionsschutzmittel für Metalle wirken. Sie enthalten Schwefel-, Stickstoff- und Sauerstoffatome, die die metallische Korrosion verlangsamen können .
Biologische Anwendungen
Eine große Bandbreite an biologischen Anwendungen wurde mit Thioharnstoff-Derivaten in Verbindung gebracht, darunter antibakterielle, antioxidative, krebshemmende, entzündungshemmende, Anti-Alzheimer-, antituberkulöse und antimalarielle Eigenschaften .
Koordinationschemie
Thioharnstoff-Derivate werden aufgrund ihrer faszinierenden Koordinationschemie als Liganden in Metallkomplexen verwendet. Dies könnte für die untersuchte Verbindung bei der Synthese von Metallkomplexen mit potenziellen Anwendungen in der Katalyse oder Materialwissenschaft untersucht werden .
Nanotechnologie
In der Nanotechnologie spielen Thioharnstoff-Derivate eine Rolle als Ausgangspräkursoren in chemischen Reaktionen zur Synthese von Nanopartikeln .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
The properties of the compound, such as its molecular weight and structure, could influence its pharmacokinetic properties. For instance, the presence of the indole moiety could potentially influence the compound’s absorption and distribution.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
For instance, the compound is known to be stored at a temperature of 2-8°C , suggesting that temperature could influence its stability.
Eigenschaften
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-21(23)14-7-5-13(6-8-14)20-17(24)18-10-9-12-11-19-16-4-2-1-3-15(12)16/h1-8,11,19H,9-10H2,(H2,18,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPWIHXDHLAHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B449445.png)
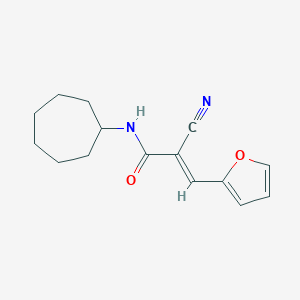
![6-(3-Nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B449447.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B449448.png)
![9-ethyl-3-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B449450.png)
![2,2-dichloro-N-{3-[(dichloroacetyl)amino]phenyl}acetamide](/img/structure/B449451.png)
![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}-4,6-dinitro-1H-indole](/img/structure/B449452.png)
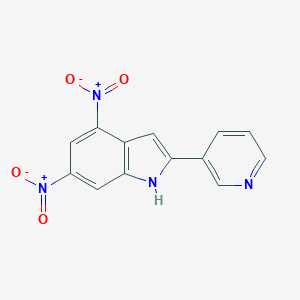
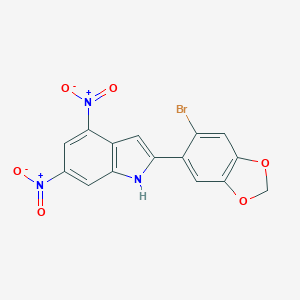
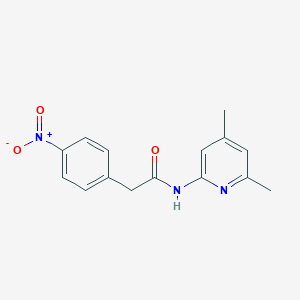
![Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B449460.png)
